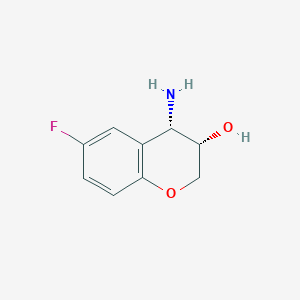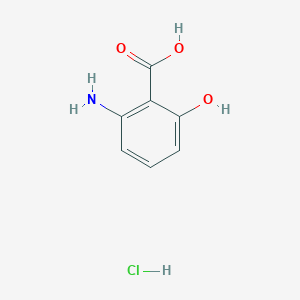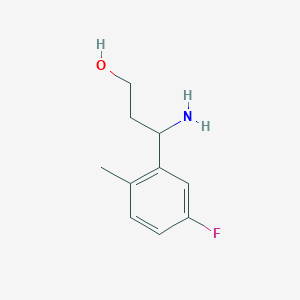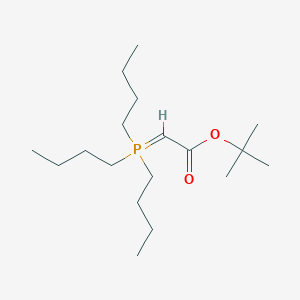
tert-Butyl 2-(tributylphosphoranylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(tributylphosphoranylidene)acetate: is an organic compound with the molecular formula C24H25O2P. It is a crystalline powder that is sparingly soluble in water and has a melting point of 152-155°C . This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl 2-(tributylphosphoranylidene)acetate can be synthesized through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene . The reaction typically involves the use of triphenylphosphine and tert-butyl bromoacetate as starting materials, followed by deprotonation with a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-(tributylphosphoranylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(tributylphosphoranylidene)acetate is used in several scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(tributylphosphoranylidene)acetate involves its role as a Wittig reagent. The compound forms a phosphonium ylide, which reacts with carbonyl compounds to form alkenes.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (triphenylphosphoranylidene)acetate
- tert-Butyl (diphenylphosphoranylidene)acetate
- tert-Butyl (methylphenylphosphoranylidene)acetate
Comparison: tert-Butyl 2-(tributylphosphoranylidene)acetate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling. Its reactivity profile makes it particularly useful in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C18H37O2P |
|---|---|
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
tert-butyl 2-(tributyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C18H37O2P/c1-7-10-13-21(14-11-8-2,15-12-9-3)16-17(19)20-18(4,5)6/h16H,7-15H2,1-6H3 |
InChI-Schlüssel |
NDZBPYSHZDENLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(=CC(=O)OC(C)(C)C)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


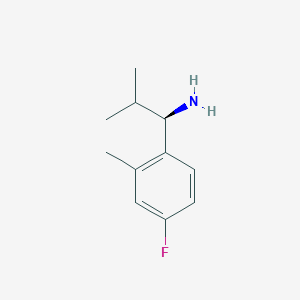
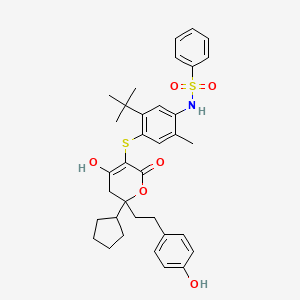
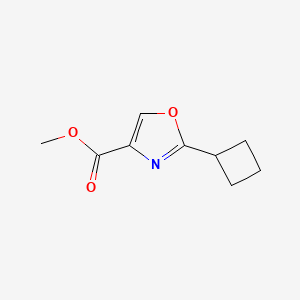
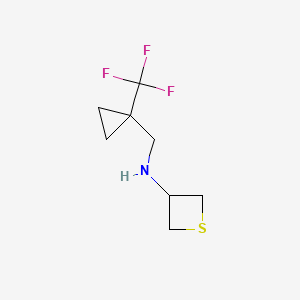
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
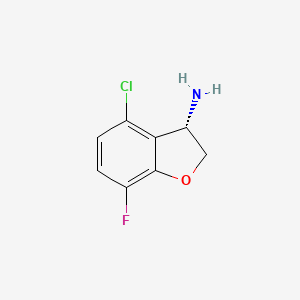
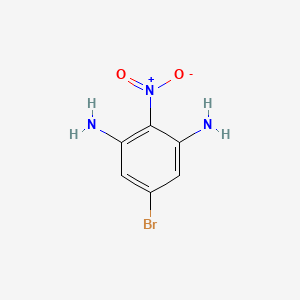
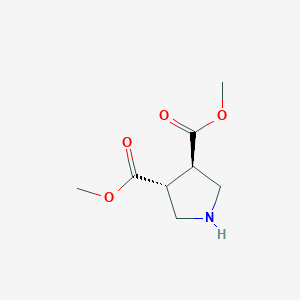
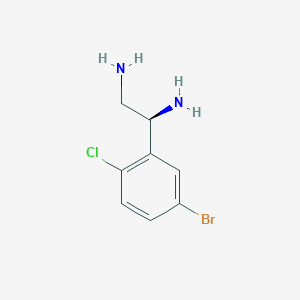
![3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13035743.png)
![[1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol](/img/structure/B13035749.png)
